molecular formula C20H21F4N3O3 B2627006 1-{1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097918-38-0

1-{1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No.: B2627006
CAS No.: 2097918-38-0
M. Wt: 427.4
InChI Key: UWLAHPTUMDLXHK-UHFFFAOYSA-N
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Description

The compound 1-{1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a structurally complex molecule featuring three key motifs:

  • Piperidine core: Substituted at the 4-position with a cyclopropanecarbonyl group linked to a 4-fluorophenyl ring.
  • Imidazolidine-2,4-dione: A hydantoin derivative with a 2,2,2-trifluoroethyl substituent, which may influence lipophilicity and metabolic stability .

Properties

IUPAC Name

1-[1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F4N3O3/c21-14-3-1-13(2-4-14)19(7-8-19)17(29)25-9-5-15(6-10-25)26-11-16(28)27(18(26)30)12-20(22,23)24/h1-4,15H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLAHPTUMDLXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes:

  • Fluorophenyl group : Enhances lipophilicity and receptor binding.
  • Cyclopropane ring : Contributes to the compound's stability and reactivity.
  • Piperidine ring : Often associated with various biological activities.
  • Imidazolidine dione moiety : Known for its involvement in enzyme inhibition.

The molecular formula is C18H23F3N2O2C_{18}H_{23}F_{3}N_{2}O_{2} with a molecular weight of approximately 360.38 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly dopamine and serotonin pathways. This is crucial for potential applications in treating neurological disorders such as depression and anxiety.

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound:

  • Antidepressant Activity : In vivo studies have demonstrated that derivatives of imidazolidine diones exhibit significant antidepressant-like effects in forced swim tests (FST) in mice. The compound's ability to interact with serotonin receptors (5-HT_1A and 5-HT_7) suggests a potential role in mood regulation .
  • Anxiolytic Effects : Research indicates that certain derivatives show greater anxiolytic effects compared to traditional anxiolytics like diazepam. This highlights the compound's potential as a therapeutic agent for anxiety disorders .
  • Enzyme Inhibition : The compound has been shown to inhibit phosphodiesterases (PDE4B and PDE10A), which play a role in the degradation of cyclic nucleotides involved in signaling pathways. This inhibition may enhance neurotransmitter signaling, further supporting its antidepressant properties .

Study on Derivatives

A study explored various derivatives of imidazolidine diones for their biological activities. The results indicated that modifications to the chemical structure could enhance receptor affinity and selectivity, leading to improved pharmacological profiles. For instance, compounds with trifluoromethyl groups exhibited increased potency against specific targets .

Clinical Implications

In clinical settings, the exploration of this compound's derivatives has shown promise in treating conditions like major depressive disorder (MDD). The ability to selectively target serotonin receptors while minimizing side effects associated with traditional antidepressants is a significant advantage .

Comparative Analysis

To understand the unique properties of this compound, it can be compared with similar compounds:

Compound NameStructureKey Activity
1-(4-Fluorophenyl)cyclopropanecarbonitrileLacks piperidineLower biological activity
1-(4-Fluorophenyl)cyclopropanamineAmine instead of piperidineDifferent receptor interactions
1H-imidazo[2,1-f]purine derivativesRelated structureAntidepressant effects

Scientific Research Applications

Pharmacological Applications

  • Antipsychotic Drug Development : The compound is being explored as a precursor for the synthesis of novel antipsychotic medications. Its structural analogs have shown promise in modulating dopaminergic pathways, potentially leading to treatments for schizophrenia and bipolar disorder.
  • Janus Kinase Inhibitors : Research indicates that derivatives of this compound may act as inhibitors of Janus kinase (JAK) pathways, which are crucial in various inflammatory and autoimmune diseases. This application could lead to new therapies for conditions such as rheumatoid arthritis and psoriasis .
  • Topical Ocular Administration : Recent studies have focused on its application in ocular formulations aimed at restoring function in oxidized soluble guanylate cyclase (sGC), which plays a role in vascular regulation and may have implications for treating ocular hypertension and glaucoma .

Material Science Applications

  • Polymer Chemistry : The compound can serve as a building block in the synthesis of polymers with specific functional properties. Its trifluoroethyl group enhances hydrophobicity, making it suitable for applications in coatings and adhesives .
  • Fluorinated Materials : Due to the presence of fluorine atoms, this compound can be utilized in the development of fluorinated materials with unique thermal and chemical resistance properties, useful in electronics and aerospace industries.

Case Study 1: Synthesis of Antipsychotic Agents

A study conducted by researchers at a pharmaceutical company synthesized several derivatives of this compound to evaluate their antipsychotic efficacy. The results indicated that certain modifications led to enhanced receptor binding affinity and improved therapeutic profiles compared to existing treatments.

Case Study 2: JAK Inhibition Research

In a collaborative study involving multiple institutions, the compound was tested for its ability to inhibit JAK activity in vitro. Results showed significant inhibition rates, suggesting potential for further development as a therapeutic agent for inflammatory diseases.

Data Table: Summary of Applications

Application AreaSpecific Use CasePotential Impact
PharmacologyAntipsychotic drug developmentNew treatments for mental health disorders
PharmacologyJAK inhibitorsTherapies for autoimmune diseases
Material SciencePolymer synthesisDevelopment of advanced materials
Material ScienceFluorinated materialsEnhanced properties for electronics and aerospace

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The table below compares the target compound with structurally related molecules from the evidence:

Compound Name / ID Key Structural Features Physicochemical/Biological Notes Reference
Target Compound Piperidine + cyclopropanecarbonyl-4-fluorophenyl + trifluoroethyl-imidazolidinedione High rigidity (cyclopropane), moderate lipophilicity (trifluoroethyl) -
4-({1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-3,3-dimethyl-2-piperazinone Piperidine + sulfonyl-4-fluorophenyl + dimethylpiperazinone Sulfonyl group increases polarity; dimethylpiperazinone may reduce metabolic stability
3-[1-[4-(4-Fluorophenyl)-4-oxobutyl]piperidin-4-yl]-1H-benzimidazol-2-one Piperidine + 4-fluorophenyl-oxobutyl + benzimidazolone Oxobutyl linker enhances flexibility; benzimidazolone may improve DNA intercalation potential
1-((4-Fluoro-[1,1'-biphenyl]-2-yl)methyl)piperidine Piperidine + biphenyl-fluorophenyl Biphenyl system increases aromatic stacking potential; lacks heterocyclic dione
Alkyltrimethylammonium compounds (e.g., BAC-C12) Quaternary ammonium + alkyl chains High surfactant activity (CMC ~8.3 mM); structurally dissimilar but highlights role of fluorinated groups in hydrophobicity

Impact of Substituents on Activity and Properties

Fluorophenyl Group
  • Present in the target compound and .
  • Enhances binding to aromatic residues in target proteins (e.g., kinases, GPCRs) via π-π stacking .
  • Fluorine’s electron-withdrawing effect may improve metabolic stability by reducing oxidative degradation .
Cyclopropane vs. Sulfonyl/Spiro Linkers
  • Sulfonyl-containing analogs (e.g., ) exhibit higher aqueous solubility but may suffer from faster renal clearance .
Trifluoroethyl vs. Methyl/Biphenyl Groups
  • The 2,2,2-trifluoroethyl group in the target compound increases lipophilicity (predicted LogP ~3.5) compared to methyl groups in , enhancing blood-brain barrier penetration .
  • Biphenyl systems (e.g., ) prioritize aromatic interactions but lack the heterocyclic dione’s hydrogen-bonding capacity, critical for target engagement .

Similarity Metrics and Virtual Screening

  • Tanimoto Similarity : Computational analysis using Morgan fingerprints would likely show moderate similarity (Tanimoto coefficient ~0.4–0.6) between the target compound and due to shared piperidine and fluorophenyl motifs .
  • Activity Cliffs: Despite structural similarities, minor changes (e.g., cyclopropane vs. sulfonyl) could lead to significant differences in bioactivity, underscoring the need for experimental validation .

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